molecular formula C33H30N4O4 B2888679 N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-ethoxyphenyl)amino)formamide CAS No. 1796904-79-4

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-ethoxyphenyl)amino)formamide

Cat. No.: B2888679
CAS No.: 1796904-79-4
M. Wt: 546.627
InChI Key: AUOPHKNOBTZGBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DBU is a chemical compound that belongs to the class of amidine compounds . It is used in organic synthesis as a catalyst, a complexing ligand, and a non-nucleophilic base .


Synthesis Analysis

Although all commercially available DBU is produced synthetically, it may also be isolated from the sea sponge Niphates digitalis . The biosynthesis of DBU has been proposed to begin with adipaldehyde and 1,3-diaminopropane .


Molecular Structure Analysis

DBU is a bicyclic amidine base . Its empirical formula is C9H16N2 .


Chemical Reactions Analysis

DBU is used as a ligand and base in organic chemistry . As a base, protonation occurs at the imine nitrogen . Lewis acids also attach to the same nitrogen . These properties recommend DBU for use as a catalyst, for example as a curing agent for epoxy resins and polyurethane . It is also useful for dehydrohalogenations .


Physical and Chemical Properties Analysis

DBU is a colorless liquid with a density of 1.018 g/mL . It has a melting point of -70 °C and a boiling point of 261 °C at 1 atm, or 80 to 83 °C at 0.6 mmHg . It is soluble in ethers and alcohols .

Mechanism of Action

DBU is used in the separation of fullerenes in conjunction with trimethylbenzene . It reacts with C70 and higher fullerenes, but not with C60 .

Safety and Hazards

DBU is labeled as dangerous according to GHS labeling . It has hazard statements H301, H302, H312, H314, H412, and precautionary statements P260, P264, P270, P273, P280, P301+P310, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P321, P322, P330, P363, P405, P501 . Its flash point is 119.9 °C .

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N4O4/c1-3-41-29-20-12-10-18-26(29)34-33(40)36-31-32(39)37(21-28(38)24-16-8-7-13-22(24)2)27-19-11-9-17-25(27)30(35-31)23-14-5-4-6-15-23/h4-20,31H,3,21H2,1-2H3,(H2,34,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOPHKNOBTZGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)CC(=O)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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